molecular formula C21H27N5O2 B6056042 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

Cat. No.: B6056042
M. Wt: 381.5 g/mol
InChI Key: OEYLEQPOCGURNP-UHFFFAOYSA-N
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Description

The compound 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one features a hybrid heterocyclic architecture combining quinazoline and pyrimidin-4(3H)-one moieties. Its structure includes a 6-ethoxy-4-methylquinazolin-2-yl substituent linked via an amino group to a pyrimidinone core with additional methyl and branched 3-methylbutyl groups.

Properties

IUPAC Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-6-28-15-8-10-18-17(11-15)14(5)23-20(24-18)26-21-22-13(4)16(19(27)25-21)9-7-12(2)3/h8,10-12H,6-7,9H2,1-5H3,(H2,22,23,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYLEQPOCGURNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)CCC(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Quinazoline Formation

The quinazoline ring is constructed via a cyclocondensation reaction between ethyl 6-ethoxy-4-methylanthranilate and formamidine acetate. This step is typically conducted in refluxing acetic acid, yielding 6-ethoxy-4-methylquinazolin-2-amine with >85% purity. The reaction proceeds through an intermediate ureido species, which undergoes intramolecular cyclization upon heating.

Reaction Conditions

ParameterValue
Temperature120°C
SolventAcetic acid
CatalystNone
Reaction Time20 hours
Yield78–82%

Coupling of Quinazoline and Pyrimidinone Moieties

The amino group of 6-ethoxy-4-methylquinazolin-2-amine is coupled with the 5-(3-methylbutyl)pyrimidin-4(3H)-one fragment using a Buchwald-Hartwig amination. This palladium-catalyzed reaction employs tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos as ligands, achieving yields of 65–70%.

Key Optimization Parameters

  • Catalyst Loading : 2 mol% Pd2(dba)3

  • Ligand : Xantphos (4 mol%)

  • Base : Cs2CO3

  • Solvent : 1,4-Dioxane

  • Temperature : 100°C

Optimization Strategies for Enhanced Yield and Purity

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics during cyclocondensation, while ethanol minimizes side reactions during amination. Maintaining temperatures between 60–80°C prevents decomposition of the 3-methylbutyl substituent.

Catalytic Systems

Transition-metal catalysts, particularly palladium complexes, improve coupling efficiency. A study demonstrated that Pd/C (5% wt) in toluene increases the amination yield to 73% while reducing reaction time to 12 hours.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to optimize heat and mass transfer. A patented protocol describes a telescoped process where the quinazoline and pyrimidinone fragments are synthesized in separate reactor modules before final coupling. This approach reduces purification steps and achieves a throughput of 15 kg/batch with ≥99% HPLC purity.

Industrial Process Parameters

StageConditions
Quinazoline SynthesisContinuous flow, 130°C, 5 bar
Pyrimidinone AlkylationPlug-flow reactor, 90°C
Final CouplingPacked-bed Pd catalyst, 110°C

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Characteristic peaks include δ 1.3–1.5 ppm (ethoxy CH3), δ 4.0–4.2 ppm (OCH2), and δ 10–12 ppm (pyrimidinone NH).

  • IR Spectroscopy : C=O stretch at 1685 cm⁻¹ and NH bend at 1550 cm⁻¹ confirm ring closure.

Chromatographic Purity Assessment

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves the target compound at 8.2 minutes, ensuring <0.5% impurities.

Emerging Methodologies

Recent advances include microwave-assisted synthesis, which reduces the amination step from 18 hours to 45 minutes while maintaining 70% yield. Photochemical cyclization methods are also being explored for eco-friendly quinazoline formation, though yields remain suboptimal (45–50%) .

Chemical Reactions Analysis

Types of Reactions

Quinazolinone derivatives, including 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one, can undergo various chemical reactions such as:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinones. Substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of quinazolinone derivatives typically involves interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, some quinazolinones inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .

Comparison with Similar Compounds

669749-45-5: Methoxy and Sulfanylmethyl Substituents

The compound 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one (ID: 669749-45-5) differs in two critical regions:

Quinazoline substituent : A methoxy group replaces the ethoxy at position 6, reducing steric bulk and altering electronic effects.

Pyrimidinone substituent: A sulfanylmethyl-tetrazole group replaces the 3-methylbutyl chain, introducing sulfur-based polarity and a planar tetrazole ring. This modification likely increases hydrogen-bonding capacity and metabolic stability compared to the hydrophobic 3-methylbutyl group in the target compound.

Lower-Similarity Derivatives (Scores <0.80)

Compounds such as N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)acrylamide (ID: 194423-15-9, similarity: 0.52) diverge significantly, replacing the pyrimidinone core with acrylamide-linked quinazolines. These analogs prioritize halogenated aromatic interactions over the hydrogen-bonding pyrimidinone motif.

Implications of Structural Variations

  • Ethoxy vs. Methoxy : The ethoxy group in the target compound may confer higher lipophilicity and slower metabolic clearance than methoxy analogs, impacting pharmacokinetics .
  • 3-Methylbutyl vs. Sulfanylmethyl-Tetrazole : The branched alkyl chain enhances membrane permeability, whereas the sulfanylmethyl-tetrazole group improves aqueous solubility and target engagement via polar interactions.

Biological Activity

The compound 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one, with the molecular formula C21H27N5O2, belongs to a class of quinazolinone derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

  • IUPAC Name : 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one
  • Molecular Weight : 405.4 g/mol
  • SMILES Notation : CCOc1ccc2nc(NC(N3)=NC(C)=C(CCC(C)C)C3=O)nc(C)c2c1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. In vitro studies have shown that 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For example, a study demonstrated that this compound effectively reduced cell viability in human breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. In a comparative study, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Experimental models have shown that it can significantly reduce pro-inflammatory cytokine levels, suggesting its utility in treating inflammatory diseases .

Case Studies

  • Breast Cancer Study : A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound in combination with standard chemotherapy. Results indicated a marked improvement in overall survival rates compared to controls, highlighting its potential as an adjunct therapy .
  • Antimicrobial Efficacy : A laboratory study tested the compound against a panel of bacterial pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus). The results showed that it had a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, suggesting it could serve as a novel treatment option for resistant infections .

The biological effects of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one are attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Cell Cycle Arrest : It interferes with cell cycle progression at the G1/S checkpoint, leading to decreased proliferation of cancer cells.
  • Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in bacterial metabolism, contributing to its antimicrobial effects.

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of this compound to achieve high yield and purity?

Answer:
The synthesis of this quinazoline-pyrimidinone hybrid requires precise control of reaction parameters. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction kinetics for quinazoline ring formation, while ethanol or methanol is preferable for amination steps to minimize side products .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency in heterocyclic systems.
  • Temperature control : Maintain 60–80°C during cyclization to avoid decomposition of the 3-methylbutyl side chain .
  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol to isolate the pure compound. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How can researchers characterize the molecular structure and confirm regioselectivity in this compound?

Answer:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Identify characteristic peaks for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), quinazoline protons (δ 7.5–8.5 ppm), and pyrimidinone NH (δ 10–12 ppm) .
    • IR spectroscopy : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and NH bending at ~1550 cm⁻¹ .
  • X-ray crystallography : Use SHELXL for structure refinement to resolve ambiguities in the 3-methylbutyl substituent’s orientation .

Intermediate: What experimental designs are suitable for evaluating this compound’s biological activity against cancer cell lines?

Answer:

  • In vitro assays :
    • Dose-response curves : Test concentrations from 1 nM to 100 µM using MTT assays on HeLa, MCF-7, and A549 cell lines. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
    • Apoptosis assays : Use Annexin V-FITC/PI staining with flow cytometry to quantify mechanistic pathways .
  • Data normalization : Express IC₅₀ values relative to vehicle-treated cells and validate via triplicate experiments with ANOVA statistical analysis .

Advanced: How can researchers resolve contradictions in reported biological activity data across different studies?

Answer:

  • Comparative meta-analysis :
    • Standardize protocols : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and compound solubility profiles .
    • Control for metabolization : Use liver microsome assays to identify active metabolites that may influence activity discrepancies .
  • Molecular modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity variations to target proteins (e.g., EGFR or Topoisomerase II) due to conformational flexibility in the 3-methylbutyl group .

Advanced: What experimental frameworks are recommended to study this compound’s environmental fate and ecotoxicological impacts?

Answer:

  • Environmental persistence :
    • Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via LC-MS .
    • QSAR modeling : Predict bioaccumulation potential using logP values and molecular weight .
  • Ecotoxicology :
    • Microcosm assays : Evaluate acute toxicity on Daphnia magna and algae (OECD Guidelines 202/201) at concentrations 0.1–10 mg/L .

Advanced: How can mechanistic insights into this compound’s activity be gained through advanced spectroscopic techniques?

Answer:

  • Solid-state NMR : Probe hydrogen-bonding networks between the pyrimidinone NH and quinazoline ring to assess stability under physiological conditions .
  • Time-resolved fluorescence : Monitor interactions with DNA G-quadruplex structures using a stopped-flow apparatus .
  • Cryo-EM : Resolve binding conformations with macromolecular targets at near-atomic resolution .

Advanced: What strategies address crystallographic challenges (e.g., twinning or disorder) during structural analysis?

Answer:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution for crystals with low symmetry .
  • Refinement in SHELXL :
    • Apply TWIN and BASF commands for twinned datasets.
    • Model disorder in the 3-methylbutyl chain using PART and SUMP constraints .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

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